Methyl 5-[(benzylamino)methyl]furan-2-carboxylate
Description
Methyl 5-[(benzylamino)methyl]furan-2-carboxylate is a furan-based derivative characterized by a benzylamino-methyl substitution at the 5-position of the furan ring and a methyl ester group at the 2-position. The benzylamino group introduces both hydrophobicity (via the benzyl ring) and hydrogen-bonding capability (via the amine), making it structurally distinct from other derivatives with halogen, nitro, or sulfonyl substituents.
Properties
IUPAC Name |
methyl 5-[(benzylamino)methyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-17-14(16)13-8-7-12(18-13)10-15-9-11-5-3-2-4-6-11/h2-8,15H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWSAJHSVALIIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CNCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of Methyl 5-[(benzylamino)methyl]furan-2-carboxylate
General Synthetic Strategy
The synthesis generally proceeds via:
- Formation of a suitably functionalized furan intermediate, often a methyl 5-(halomethyl)furan-2-carboxylate or related derivative.
- Nucleophilic substitution of the halomethyl group with benzylamine to introduce the benzylamino methyl substituent.
This approach leverages the electrophilicity of the halomethyl group and the nucleophilicity of benzylamine under mild conditions to afford the target compound.
Detailed Synthetic Route
Step 1: Preparation of Methyl 5-(halomethyl)furan-2-carboxylate
A key precursor is methyl 5-(chloromethyl)furan-2-carboxylate, which can be synthesized from 5-(chloromethyl)furfural or 5-(chloromethyl)furan-2-carbonyl chloride via chlorination and esterification reactions.
- For example, 5-(chloromethyl)furfural is treated with tert-butyl hypochlorite at room temperature under air to afford 5-(chloromethyl)furan-2-carbonyl chloride.
- Subsequent reaction with methanol under reflux yields methyl 5-(chloromethyl)furan-2-carboxylate in good yield (~80%).
Step 2: Nucleophilic Substitution with Benzylamine
- Methyl 5-(chloromethyl)furan-2-carboxylate is reacted with benzylamine in an appropriate solvent such as dichloromethane or ethanol.
- The benzylamine attacks the electrophilic chloromethyl group, replacing the chlorine atom and forming this compound.
- Reaction conditions typically involve mild heating (room temperature to 60 °C) and stirring for several hours to optimize yield and purity.
Representative Experimental Procedure (Adapted)
| Reagent/Condition | Amount/Concentration | Notes |
|---|---|---|
| Methyl 5-(chloromethyl)furan-2-carboxylate | 1.0 equivalent | Starting material |
| Benzylamine | 1.1–1.5 equivalents | Slight excess to drive reaction |
| Solvent (e.g., dichloromethane) | Sufficient to dissolve reactants | Typically 10–20 mL per mmol |
| Temperature | Room temperature to 60 °C | Controlled to avoid side reactions |
| Reaction time | 12–24 hours | Monitored by TLC or HPLC |
After completion, the reaction mixture is typically worked up by solvent evaporation, aqueous extraction, and purification via column chromatography (e.g., silica gel, eluent gradient of petroleum ether/ethyl acetate).
Analysis of Preparation Methods
Yield and Purity
- Reported yields for similar nucleophilic substitution reactions range from 60% to 85%, depending on reaction time, temperature, and solvent choice.
- Purity is commonly assessed by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS), confirming the substitution and integrity of the furan ring.
Reaction Optimization
- Use of mild bases or acid scavengers can improve nucleophilic substitution efficiency by neutralizing HCl formed.
- Solvent polarity influences reaction rate; dichloromethane and ethanol are preferred for balancing solubility and reactivity.
- Temperature control is critical to minimize side reactions such as polymerization or over-alkylation.
Comparative Data Table of Related Synthetic Steps
| Compound/Intermediate | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 5-(Chloromethyl)furfural | tert-Butyl hypochlorite | RT, 24 h | Not specified | Precursor to acid chloride |
| 5-(Chloromethyl)furan-2-carbonyl chloride | Methanol | 50 °C, 6 h | 80.2 | Esterification step |
| Methyl 5-(chloromethyl)furan-2-carboxylate | Benzylamine | RT to 60 °C, 12–24 h | 60–85 | Nucleophilic substitution to target compound |
Research Findings and Literature Review
- The synthetic route via halomethyl intermediates is well-documented in peer-reviewed literature and patent filings, providing a reliable pathway to this compound.
- Alternative methods involving direct reductive amination of methyl 5-formylfuran-2-carboxylate with benzylamine have been explored but often require harsher conditions or catalysts, making the halomethyl substitution route preferable for scalability and selectivity.
- The furan ring is sensitive to oxidation and polymerization; thus, reaction conditions are optimized to maintain ring integrity.
- The compound’s potential applications in medicinal chemistry drive interest in efficient synthetic routes, with ongoing studies into its biological activity and metabolic pathways.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(benzylamino)methyl]furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The benzylamino group can be reduced to form the corresponding amine.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Methyl 5-[(benzylamino)methyl]furan-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-[(benzylamino)methyl]furan-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or ionic interactions with the active sites of enzymes, thereby inhibiting their activity. The furan ring can also participate in π-π stacking interactions with aromatic residues in proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 5-[(benzylamino)methyl]furan-2-carboxylate with key analogs, focusing on structural features, synthesis, physicochemical properties, and biological activities.
Structural and Functional Group Variations
Key Observations :
- Electron-Withdrawing vs. In contrast, the benzylamino group introduces electron-donating effects, which may alter solubility and binding kinetics.
- Hydrogen-Bonding Capacity: The benzylamino group’s amine can act as a hydrogen-bond donor, a feature absent in halogenated or esterified analogs. This could enhance interactions with biological targets like Mtb’s MbtI enzyme .
Physicochemical Properties
Notes:
- The benzylamino group’s polarity may improve aqueous solubility compared to fully hydrophobic analogs (e.g., Methyl 5-isopropylfuran-2-carboxylate ), but the benzyl ring could counterbalance this effect.
- Fluorinated nitro derivatives exhibit superior crystallinity due to stacking interactions and planar molecular conformations, as seen in SC-XRD studies .
Research Findings and Implications
Structural Insights: The benzylamino group’s conformational flexibility may enable diverse binding modes compared to rigid planar analogs like Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate . Intramolecular interactions (e.g., CH···F in fluorinated derivatives) stabilize specific conformations, whereas the benzylamino group’s amine could participate in intermolecular hydrogen bonds .
Drug Design Considerations: Bioavailability: The benzylamino group’s balance of hydrophobicity and polarity may enhance membrane permeability relative to highly polar nitro derivatives.
Gaps in Knowledge: Experimental data on the target compound’s antimycobacterial activity, solubility, and crystal structure are lacking. Further studies should prioritize SC-XRD analysis and in vitro Mtb assays.
Biological Activity
Methyl 5-[(benzylamino)methyl]furan-2-carboxylate is a compound with significant potential in medicinal chemistry due to its unique structural features, which include a furan ring, a benzylamino group, and a carboxylate moiety. This article delves into the biological activity of this compound, highlighting its synthesis, interaction with biological targets, and potential therapeutic applications.
Structural Characteristics
The molecular structure of this compound is characterized by:
- Furan Ring : A five-membered aromatic ring that contributes to the compound's overall stability and reactivity.
- Benzylamino Group : This moiety enhances the compound's ability to interact with biological systems, particularly proteins and enzymes.
- Carboxylate Group : The presence of this functional group increases solubility and potential for interaction with various biological targets.
Synthesis
The synthesis of this compound typically involves several chemical reactions, including:
- Formation of the Furan Ring : Starting from furfuryl alcohol, the furan ring is constructed.
- Introduction of the Benzylamino Group : This step involves the reaction of an appropriate benzylamine with the furan derivative.
- Carboxylation : The final step introduces the carboxylate functionality through esterification.
Anticancer Activity
Preliminary studies indicate that this compound exhibits promising anticancer properties. For instance, compounds with similar structures have been tested against various cancer cell lines:
| Compound | Cell Line | IC (µg/mL) |
|---|---|---|
| Methyl 5-(hydroxymethyl)-2-furan carboxylate | HeLa | 62.37 |
| Methyl 5-(benzylamino)methyl-furan-2-carboxylate | TBD | TBD |
These findings suggest that the compound may inhibit cell proliferation by targeting specific metabolic pathways involved in cancer progression .
Antibacterial Activity
The antibacterial potential of this compound has also been explored. Similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 250 |
| Escherichia coli | TBD |
These results indicate that the compound may disrupt bacterial cell function, although further investigations are necessary to confirm these effects .
Interaction Studies
Research has focused on understanding how this compound interacts with biological targets. Preliminary data suggest that its furan and amine functionalities may facilitate binding to enzymes or receptors involved in metabolic pathways. However, detailed mechanistic studies are required to elucidate these interactions fully.
Case Studies and Research Findings
Several studies have investigated the biological activities of furan derivatives, providing a context for understanding the potential of this compound:
- Cytotoxicity Studies : Various furan derivatives have been assessed for their cytotoxic effects on cancer cell lines using assays such as MTT, demonstrating varying degrees of potency.
- Antimicrobial Testing : Compounds structurally similar to this compound have shown significant antibacterial activity, prompting further exploration into their mechanisms of action.
- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the furan ring or substituents can significantly impact biological activity, guiding future synthetic efforts towards more potent derivatives .
Q & A
What are the optimal synthetic routes for Methyl 5-[(benzylamino)methyl]furan-2-carboxylate, and how do reaction conditions influence yield?
Basic Synthesis Methodology
The compound can be synthesized via nucleophilic substitution or reductive amination. A plausible route involves reacting methyl 5-(chloromethyl)furan-2-carboxylate with benzylamine in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 60–80°C. Monitoring reaction progress via TLC or HPLC is critical to avoid over-alkylation . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient). Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of chloromethyl precursor to benzylamine) and exclusion of moisture .
Advanced Consideration
Competing side reactions, such as ester hydrolysis under basic conditions, can reduce yield. Using milder bases (e.g., triethylamine) or low-temperature conditions (0–5°C) mitigates this. Catalytic approaches, such as employing Sn-Beta or Zr-Beta molecular sieves (as seen in analogous furan carboxylate systems), may enhance selectivity for the benzylamino product by stabilizing transition states .
How can conflicting NMR data for this compound be resolved?
Basic Characterization
Conflicts in NMR (e.g., unexpected splitting or shifts) often arise from:
- Tautomerism : The benzylamino group may adopt different conformations, causing dynamic effects. Variable-temperature NMR (e.g., 25°C to −40°C) can freeze rotamers and simplify spectra .
- Impurities : Residual solvents (e.g., DMF) or byproducts (e.g., hydrolyzed carboxylic acid) may overlap signals. Purity checks via HPLC-MS (C18 column, 0.1% formic acid/acetonitrile gradient) are essential .
Advanced Analysis
For ambiguous peaks, 2D NMR (HSQC, HMBC) clarifies connectivity. For example, HMBC correlations between the furan ring protons and the benzylamino methylene group (δ ~3.8–4.2 ppm) confirm substitution patterns. Computational modeling (DFT-based chemical shift prediction) can validate assignments .
What strategies improve the compound’s stability during biological assays?
Basic Stability Assessment
The ester group is prone to hydrolysis in aqueous media. Stability tests in PBS (pH 7.4, 37°C) over 24–48 hours using LC-MS quantify degradation. To enhance stability:
- Use lyophilized stocks dissolved in DMSO (<0.1% final concentration).
- Include protease inhibitors (e.g., PMSF) in cell-based assays to prevent enzymatic cleavage .
Advanced Stabilization
Prodrug approaches, such as replacing the methyl ester with a pivaloyloxymethyl (POM) group, can mask the labile ester. Post-assay LC-MS/MS quantifies intact prodrug and active metabolite .
How does the benzylamino group influence the compound’s bioactivity compared to analogs?
Basic Structure-Activity Relationship (SAR)
The benzylamino moiety enhances lipophilicity (calculated logP ~2.5), improving membrane permeability. In antimicrobial assays (e.g., MIC against S. aureus), analogs with electron-withdrawing substituents (e.g., -NO₂) on the benzyl ring show 2–3x higher activity than unsubstituted derivatives .
Advanced Mechanistic Insight
Molecular docking studies (AutoDock Vina) suggest the benzylamino group interacts with hydrophobic pockets in bacterial enoyl-ACP reductase (FabI), disrupting fatty acid synthesis. Free energy calculations (MM-PBSA) correlate substituent effects with binding affinity .
What catalytic systems are effective for functionalizing the furan ring in downstream applications?
Basic Functionalization
Electrophilic aromatic substitution (e.g., nitration with HNO₃/AcOH) targets the 4-position of the furan ring. Pd-catalyzed cross-coupling (Suzuki-Miyaura) with aryl boronic acids modifies the 5-position .
Advanced Catalysis
Photoredox catalysis (e.g., Ru(bpy)₃Cl₂) enables C–H functionalization under mild conditions. For example, visible-light-mediated alkylation with alkyl bromides achieves >70% regioselectivity at the 4-position .
How do solvent effects impact the compound’s reactivity in nucleophilic substitutions?
Basic Solvent Screening
Polar aprotic solvents (DMF, DMSO) stabilize transition states via dipole interactions, accelerating reactions. Protic solvents (MeOH) deactivate nucleophiles (benzylamine) through H-bonding, reducing yields by ~30% .
Advanced Solvent Design
Ionic liquids (e.g., [BMIM][PF₆]) enhance both solubility and reaction rates. Kinetic studies (in situ IR) show a 2x rate increase compared to DMF due to reduced activation energy .
What analytical techniques differentiate between isomeric byproducts in the synthesis?
Basic Separation
HPLC with a chiral stationary phase (e.g., Chiralpak IA) resolves enantiomers. GC-MS (HP-5 column) distinguishes regioisomers based on retention times .
Advanced Characterization
Ion mobility spectrometry (IMS) coupled with MS provides collision cross-section data, identifying isomers with identical masses. For example, syn vs. anti conformers of the benzylamino group exhibit distinct drift times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
